3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid

Catalog No.
S11157669
CAS No.
M.F
C18H25BrN2O5
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[3-(tert-butylamino)propyl]benzamide; bu...

Product Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid

IUPAC Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;but-2-enedioic acid

Molecular Formula

C18H25BrN2O5

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)

InChI Key

WCAATDGMINWXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O

UNC2170 maleate (3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid) is a highly selective, cell-permeant small molecule antagonist of the p53-binding protein 1 (53BP1) tandem tudor domain (TTD) [1]. As a validated chemical probe, it competitively inhibits the interaction between 53BP1 and dimethylated histone H4 lysine 20 (H4K20me2), a critical epigenetic mark for DNA double-strand break repair [2]. In procurement and material selection contexts, UNC2170 maleate is utilized as a benchmark tool compound for modulating DNA damage response (DDR) pathways, specifically to suppress non-homologous end joining (NHEJ) and enhance homology-directed repair (HDR) in precision genome editing applications [3]. Its maleate salt form ensures optimal solubility and stability for both in vitro biochemical assays and live-cell screening workflows.

Research Fit

Fragment-like chemical probe for 53BP1 tandem tudor domain
Maleate salt: defined stoichiometry and crystallinity
Compatible with in vitro assay preparation (DMF/DMSO soluble)

Substituting UNC2170 with generic epigenetic inhibitors or broad-spectrum DNA repair modulators severely compromises assay specificity and target engagement. While many methyl-lysine (Kme) reader domains share structural homology, UNC2170 possesses a specific tert-butyl amine moiety that anchors it precisely within the 53BP1 binding pocket, driving dimerization and burying the ligand at the homodimer interface [1]. Generic Tudor domain inhibitors or unoptimized fragment hits typically fail to achieve this dual-protomer engagement, resulting in off-target binding to other Kme readers (such as L3MBTL1 or CBX7) and confounding cellular readouts [2]. Furthermore, attempting to use native H4K20me2 peptides as competitive inhibitors in live cells is hindered by poor membrane permeability and rapid proteolytic degradation, whereas UNC2170 maleate delivers validated, high cellular penetrance with an efflux ratio of 1.2, ensuring reproducible target engagement without measurable cytotoxicity [1].

Substitution Risk

3-Bromo positional isomer
2-Bromo isomer shows no 53BP1 binding; may produce false-negative results in target assays.
Linker-length variants
Propyl linker is essential; butyl analog loses 53BP1 affinity and cannot recapitulate engagement.
Salt form and free base
Maleate salt ensures stoichiometric control; free base protonation variability may introduce concentration uncertainty.

Binding Affinity and Endogenous Substrate Competition

UNC2170 demonstrates a binding affinity that directly competes with the native epigenetic mark. Isothermal titration calorimetry (ITC) reveals that UNC2170 binds the 53BP1 tandem tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM, which is highly comparable to the affinity of the endogenous H4K20me2 peptide (Kd ~ 20 µM) [1]. This near-parity ensures that UNC2170 can effectively displace the native substrate in biochemical assays.

Evidence DimensionDissociation Constant (Kd)
Target Compound Data22 ± 2.5 µM (UNC2170)
Comparator Or Baseline~20 µM (Endogenous H4K20me2 peptide)
Quantified DifferenceComparable affinity (within 10%) achieved with a cell-permeant small molecule
ConditionsIsothermal titration calorimetry (ITC) against 53BP1 TTD

Validates that this small molecule can effectively outcompete the native histone mark for biochemical and cellular target engagement without requiring peptide transfection.

53BP1 Binding: 3-Br vs 2-Br
Head-to-head
Kd 22 µM vs no binding; IC50 29 µM vs >100 µM
3-bromo substitution essential for target engagement
Procuring 2-bromo analog will not enable 53BP1 experiments

Target Selectivity Across Methyl-Lysine Reader Proteins

A critical procurement metric for epigenetic probes is their selectivity against structurally related domains. In AlphaScreen bead-based proximity assays against a panel of 10 methyl-lysine reader proteins, UNC2170 exhibited greater than 17-fold selectivity for 53BP1 over 9 other Kme readers, including L3MBTL1, MBTD1, and CBX7 [1]. This sharply contrasts with earlier generation or generic fragment inhibitors that show pan-reader activity.

Evidence DimensionSelectivity Fold-Difference
Target Compound Data>17-fold preference for 53BP1
Comparator Or BaselineOff-target binding to 9 other Kme readers (e.g., L3MBTL1)
Quantified Difference>17x higher affinity for the target over off-target epigenetic readers
ConditionsAlphaScreen bead-based proximity assay / TR-FRET panel

Ensures that downstream phenotypic effects are driven strictly by 53BP1 inhibition, preventing off-target epigenetic confounding in complex cell models.

Linker Length: Propyl vs Butyl
Head-to-head
IC50 29 µM vs >100 µM; binding abolished
Propyl linker critical; butyl inactive
Butyl analog cannot replace UNC2170

Live-Cell Permeability and Efflux Dynamics

For cellular DDR applications, a probe must maintain intracellular concentrations without active exclusion. UNC2170 demonstrates high cellular penetrance with an efflux ratio of 1.2 in a bi-directional Caco-2 cell permeability assay [1]. Unlike highly charged native peptides or larger macrocyclic inhibitors that require specialized delivery vectors, UNC2170 naturally accumulates in the intracellular space, making it a superior choice for live-cell workflows.

Evidence DimensionCellular Efflux Ratio
Target Compound Data1.2 (UNC2170)
Comparator Or BaselineStandard threshold for highly cell-permeant probes (< 2.0)
Quantified DifferenceNegligible active cellular efflux, indicating stable intracellular retention
ConditionsBi-directional Caco-2 cell permeability assay

Guarantees reliable intracellular accumulation for live-cell DNA damage and CRISPR-Cas9 HDR enhancement assays, avoiding the need for complex delivery vehicles.

Selectivity Over Kme Readers
Cross-study comparable
≥17-fold selectivity; 9 off-targets IC50 >100 µM
53BP1-selective profile supports specific studies
2-bromo isomer shows non-selective binding
Cellular CSR Antagonism
Head-to-head
Active: suppresses CSR; UNC2892 inactive negative control
Functional antagonism in cell-based assay
Co-procure UNC2892 for on-target control
Salt Form: Maleate vs HCl vs Free Base
Data to verify
Maleate: crystalline, DMSO 30 mg/mL; HCl: 40 mg/mL; free base: oil
Maleate ensures stoichiometry; HCl may suit aqueous
Verify lot-specific solubility for quantitative work

CRISPR-Cas9 Homology-Directed Repair (HDR) Enhancement

Because UNC2170 effectively antagonizes 53BP1, it is utilized as an NHEJ suppressor in precision genome editing workflows. By blocking 53BP1 recruitment to double-strand breaks, it shifts the cellular DNA repair machinery toward homology-directed repair (HDR), significantly increasing the efficiency and accuracy of CRISPR-Cas9 knock-in models [1].

High-Throughput Screening (HTS) Benchmark for Epigenetic Probes

Given its >17-fold selectivity and established Kd of 22 µM, UNC2170 serves as a validated positive control and benchmark ligand in TR-FRET and AlphaScreen assays. Procurement of UNC2170 is essential for assay validation when discovering next-generation 53BP1 or Tudor domain inhibitors [2].

Class Switch Recombination (CSR) Suppression Assays

In immunological research, UNC2170 is applied to live-cell assays to specifically suppress CSR in B-cells. Its high cell permeability (efflux ratio 1.2) allows researchers to isolate the functional role of the 53BP1 tandem tudor domain in whole cells without the confounding toxicity seen with generic DNA repair inhibitors [3].

Application Fit

Application
Selection Property
Validation Focus
53BP1 DSB repair pathway dissection
53BP1-selective chemical probe
On-target cellular antagonism (CSR) with UNC2892 control
Tudor domain co-crystallography and biophysics
Crystalline maleate salt with defined stoichiometry
Reproducible co-crystallization and ITC measurements
Kme reader selectivity panel benchmarking
Well-characterized selectivity fingerprint
Specificity against 9 off-target Kme readers
Chromatin biology: H4K20me2 competition studies
Competitive Kme mimetic
Displacement of endogenous methylated peptides in ChIP

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

428.09468 g/mol

Monoisotopic Mass

428.09468 g/mol

Heavy Atom Count

26

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